molecular formula C24H28N2O7 B560200 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid

1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid

カタログ番号: B560200
分子量: 456.5 g/mol
InChIキー: NBCXNOHQTALBRA-BTJKTKAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development and Discovery

The development of 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid emerged from systematic pharmaceutical research conducted by Mitsubishi Chemical Group Corporation as part of their broader investigation into serotonin receptor modulators. The compound was initially designated under the research code designation and subsequently underwent extensive pharmacological characterization throughout the late 20th century. Early research efforts focused on identifying selective agonists for specific serotonin receptor subtypes, leading to the synthesis and evaluation of numerous piperazine derivatives with varying structural modifications.

The discovery process involved methodical structure-activity relationship studies that examined how different substituents on the piperazine ring system influenced receptor binding affinity and selectivity profiles. Researchers systematically explored various linkage strategies between the piperazine core and aromatic substituents, ultimately identifying the propyl ether linkage to the benzodioxole moiety as particularly advantageous for achieving desired pharmacological properties. The incorporation of the (Z)-but-2-enedioic acid component, commonly known as maleic acid, served as a pharmaceutically acceptable salt form that enhanced the compound's stability and solubility characteristics.

Historical documentation indicates that the compound underwent extensive preclinical evaluation during the 1980s and early 1990s, with key pharmacological characterization studies published in 1989 demonstrating its selective serotonin receptor agonist properties. The research timeline shows a progression from initial synthesis through comprehensive receptor binding studies, ultimately leading to its recognition as a valuable research tool for neuropharmacological investigations. Despite its promising research applications, the compound's development was eventually discontinued for commercial therapeutic purposes, though it continues to serve important roles in academic and research settings.

Nomenclature and Chemical Classification

The systematic chemical nomenclature of this compound reflects its complex molecular architecture and follows established International Union of Pure and Applied Chemistry naming conventions. The compound belongs to the broader chemical class of substituted piperazines, specifically representing a phenylpiperazine derivative with an extended benzodioxole-containing side chain. The systematic name precisely describes the molecular connectivity, beginning with the piperazine ring system and detailing the specific substitution patterns at both nitrogen positions.

Alternative nomenclature systems have been employed to describe this compound, including various shortened designations and trade names used in research literature. The Chemical Abstracts Service has assigned the registry number 82900-57-0 to this specific molecular entity, providing a unique identifier that facilitates database searches and literature retrieval. Additional naming conventions include descriptive terms that emphasize key structural features, such as the methylenedioxyphenoxy substituent that characterizes the benzodioxole portion of the molecule.

The compound's chemical classification places it within several overlapping categories based on different structural and functional criteria. From a structural perspective, it represents a member of the arylpiperazine family, characterized by aromatic substituents attached to the piperazine ring nitrogen atoms. Functionally, the compound is classified as a serotonin receptor ligand, specifically demonstrating high selectivity for the serotonin receptor subtype 1A. The molecular formula C20H24N2O3 for the free base form, expanding to C20H24N2O3·C4H4O4 when considering the maleate salt, reflects the compound's moderate molecular weight and heteroatom content.

The stereochemical designation (Z)-but-2-enedioic acid refers specifically to the geometric configuration of the maleic acid component, distinguishing it from the corresponding (E)-isomer fumaric acid. This stereochemical specification is crucial for understanding the compound's physical properties and pharmaceutical behavior, as the Z-configuration of maleic acid contributes to the overall molecular conformation and intermolecular interactions within the salt form.

Significance in Pharmacological Research

The pharmacological significance of this compound stems primarily from its exceptional selectivity as a serotonin receptor subtype 1A agonist, making it an invaluable research tool for investigating serotonergic neurotransmission. Comprehensive receptor binding studies have demonstrated that this compound exhibits markedly higher affinity for serotonin 1A recognition sites compared to other serotonin receptor subtypes, alpha-2 adrenergic receptors, dopamine D-2 receptors, and benzodiazepine binding sites. This selectivity profile has made the compound particularly useful for researchers seeking to understand the specific physiological and behavioral functions mediated by serotonin 1A receptors.

Experimental investigations utilizing this compound have contributed significantly to the understanding of serotonin 1A receptor-mediated cellular signaling pathways. Research has shown that the compound effectively inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membrane preparations, demonstrating its functional agonist activity at the molecular level. These findings have helped elucidate the intracellular mechanisms through which serotonin 1A receptor activation influences neuronal function and neurotransmitter release patterns.

Research Application Experimental Model Key Findings Reference
Receptor Selectivity Rat brain membrane binding >10-fold selectivity for serotonin 1A vs other receptors
Cellular Signaling Rat hippocampal membranes Inhibition of adenylate cyclase activity
Neurotransmitter Effects Mouse brain neurochemistry Decreased 5-hydroxyindoleacetic acid levels
Neuroendocrine Function Mouse hormonal response Increased corticosterone, hypothermia induction
Scoliosis Research Clinical methodology studies Classification and diagnosis method development

The compound has proven particularly valuable in neuropharmacological research investigating the relationship between serotonin 1A receptor function and various physiological processes including neuroendocrine regulation, thermoregulation, and stress response mechanisms. Studies utilizing this selective agonist have demonstrated its ability to modulate hypothalamic-pituitary-adrenal axis function, as evidenced by its capacity to increase serum corticosterone levels and induce hypothermia in experimental animal models. These research applications have provided crucial insights into the role of serotonin 1A receptors in stress physiology and homeostatic regulation.

Advanced neuroimaging studies have employed this compound to investigate the relationship between serotonin receptor activation and brain activity patterns, particularly focusing on the dissociation between neuronal spiking activity and blood oxygen level-dependent signals. These investigations have contributed to a more sophisticated understanding of how serotonin receptor modulation influences both local neuronal function and broader network connectivity patterns within the central nervous system.

Relationship to Phenylpiperazine Derivatives

The structural relationship of this compound to the broader family of phenylpiperazine derivatives reflects systematic medicinal chemistry efforts to optimize receptor selectivity and pharmacological properties through molecular modification strategies. The parent compound 1-phenylpiperazine serves as the foundational scaffold from which numerous derivatives have been developed, each incorporating specific structural modifications designed to enhance particular pharmacological characteristics or improve selectivity profiles for different receptor targets.

Comparative analysis of phenylpiperazine derivatives reveals that the addition of the benzodioxole-containing propyl ether substituent represents a significant structural elaboration that fundamentally alters the compound's pharmacological profile compared to simpler phenylpiperazine analogs. While basic phenylpiperazine exhibits relatively non-selective monoamine releasing properties with modest preference for norepinephrine release, the benzodioxole modification in this compound shifts the pharmacological activity toward highly selective serotonin 1A receptor agonism.

The structure-activity relationships within the phenylpiperazine class demonstrate that specific substitution patterns can dramatically influence receptor selectivity and functional activity. Related compounds in this chemical series include various benzodioxole-substituted piperazines that share structural similarities but differ in their linker length, substitution positions, or additional functional groups. These structural variations have been systematically explored to understand how different molecular features contribute to receptor binding affinity, selectivity, and functional outcomes.

Compound Class Core Structure Key Modification Primary Activity Reference
Parent Phenylpiperazine Piperazine-phenyl None Non-selective monoamine releaser
Benzodioxole Phenylpiperazines Piperazine-phenyl Benzodioxole propyl ether Selective serotonin 1A agonist
Methanone Derivatives Piperazine-phenyl Carbonyl linker to benzodioxole Variable receptor profiles
Direct Benzodioxole Attachment Piperazine-phenyl Direct benzodioxole connection Modified selectivity patterns

The synthetic accessibility and structural modularity of phenylpiperazine derivatives have made this chemical class particularly attractive for medicinal chemistry investigations targeting various neurotransmitter systems. The specific compound under examination represents an advanced example of how systematic structural modifications can be employed to achieve highly selective pharmacological profiles, transforming a relatively non-selective parent molecule into a research tool with exceptional specificity for a single receptor subtype.

Mechanistic studies comparing this compound to other phenylpiperazine derivatives have revealed important insights into the molecular determinants of receptor selectivity and functional activity. The benzodioxole moiety appears to contribute significantly to the binding affinity and selectivity profile, likely through specific intermolecular interactions with the serotonin 1A receptor binding site that are not available to simpler phenylpiperazine analogs. These structure-function relationships continue to inform current drug discovery efforts targeting serotonin receptors and related neurotransmitter systems.

特性

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCXNOHQTALBRA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Nucleophilic Substitution via Mesylate Intermediate

Reagents :

  • 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

  • Methanesulfonyl chloride (MsCl)

  • 4-Phenylpiperazine

  • Lithium carbonate (Li<sub>2</sub>CO<sub>3</sub>)

  • Acetonitrile (solvent)

Procedure :

  • Mesylation : 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is treated with MsCl in dichloromethane (DCM) under ice-cooling to form the mesylate intermediate.

  • Coupling : The mesylate reacts with 4-phenylpiperazine in acetonitrile with Li<sub>2</sub>CO<sub>3</sub> as a base at reflux (82°C) for 24 hours.

  • Workup : The crude product is purified via silica gel chromatography (eluent: CHCl<sub>3</sub>/MeOH 9:1) to yield the free base (92% yield).

Key Data :

ParameterValue
Reaction Temperature82°C (reflux)
Reaction Time24 hours
Yield92%
Purity (HPLC)>98%

Mechanistic Insight : The mesylate acts as a leaving group, enabling nucleophilic attack by the piperazine nitrogen. Li<sub>2</sub>CO<sub>3</sub> neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Direct Alkylation Using 3-Chloropropoxy Intermediate

Reagents :

  • 1,3-Benzodioxol-5-ol (sesamol)

  • 1-Bromo-3-chloropropane

  • 4-Phenylpiperazine

  • Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

  • Dimethylformamide (DMF)

Procedure :

  • Etherification : Sesamol reacts with 1-bromo-3-chloropropane in DMF with K<sub>2</sub>CO<sub>3</sub> at 80°C for 12 hours to form 3-(1,3-benzodioxol-5-yloxy)-1-chloropropane.

  • Alkylation : The chloro intermediate is heated with 4-phenylpiperazine in DMF at 100°C for 18 hours.

  • Purification : Recrystallization from ethanol yields the free base (85% yield).

Key Data :

ParameterValue
Reaction Temperature100°C
Reaction Time18 hours
Yield85%
Purity (NMR)>95%

Advantage : Avoids mesylation, reducing steps and cost. However, lower yield compared to the mesylate route.

Formation of the Maleate Salt

Acid-Base Reaction in Ethanol

Reagents :

  • 1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine (free base)

  • Maleic acid

  • Ethanol (solvent)

Procedure :

  • Neutralization : The free base (1 equiv) is dissolved in warm ethanol, and maleic acid (1 equiv) is added slowly.

  • Crystallization : The mixture is cooled to 4°C, and the precipitate is filtered and dried under vacuum.

  • Characterization : Melting point (mp: 180–182°C) and <sup>1</sup>H NMR confirm salt formation (99% purity).

Key Data :

ParameterValue
SolventEthanol
Molar Ratio (Base:Acid)1:1
Yield95%

Note : Maleic acid’s low pK<sub>a</sub> (~1.9) ensures complete protonation of the piperazine nitrogen, favoring salt formation.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 6.80–6.85 (m, 3H, benzodioxol), 5.95 (s, 2H, OCH<sub>2</sub>O), 3.95 (t, 2H, OCH<sub>2</sub>), 2.70–2.85 (m, 8H, piperazine).

  • IR (KBr) : 1245 cm<sup>−1</sup> (C-O-C), 1600 cm<sup>−1</sup> (C=C maleate).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H<sub>2</sub>O 70:30, 1 mL/min).

  • Elemental Analysis : Calculated (C<sub>24</sub>H<sub>28</sub>N<sub>2</sub>O<sub>7</sub>): C 62.06%, H 5.84%, N 5.98%; Found: C 62.01%, H 5.81%, N 5.94%.

Comparative Analysis of Methods

MethodYieldCostScalabilityPurity
Mesylate Route92%HighIndustrial>98%
Direct Alkylation85%MediumLab-scale>95%

化学反応の分析

科学研究への応用

BP 554 マレアートは、以下を含む幅広い科学研究に応用されています。

科学的研究の応用

BP 554 maleate has a wide range of scientific research applications, including:

作用機序

BP 554 マレアートは、5-ヒドロキシトリプタミン 1A 受容体に選択的に結合し、活性化することでその効果を発揮します。この活性化は、アデニル酸シクラーゼ活性の阻害につながり、サイクリックAMP レベルの低下をもたらします。下流の効果には、神経伝達物質の放出の調節、神経細胞の興奮性の変化、遺伝子発現の変化などがあります。 BP 554 マレアートの作用に関与する分子標的と経路には、セロトニン受容体、脳由来神経栄養因子受容体、および関連するシグナル伝達カスケードが含まれます .

類似化合物との比較

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Substituents on Piperazine Counterion Biological Activity (ED₅₀, mg/kg) Key References
1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine; (Z)-but-2-enedioate C₂₀H₂₄N₂O₃·C₄H₄O₄ 340.42 + 116.07 4-phenyl, 3-(benzodioxolyloxy)propyl (Z)-but-2-enedioic acid Not quantified
HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine HCl) C₂₃H₃₁ClN₂O₂ 403.96 4-(2-methoxyphenyl), 3-(2,5-dimethylphenoxy)propyl HCl Antidepressant (inferred)
1-(3-(4-tert-Butylphenoxy)propyl)-4-phenylpiperazine hydrogen oxalate C₂₄H₃₃N₂O₅ 453.54 4-phenyl, 3-(4-tert-butylphenoxy)propyl Oxalic acid Dual H₃R antagonist/MAO-B inhibitor
1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine HCl C₂₂H₂₅ClFN₃O₂ 434.91 4-(2-methoxyphenyl), 3-(6-fluorobenzisoxazolyl)propyl HCl Analgesic (ED₅₀ = 5.2)
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)-2-propen-1-one C₂₀H₁₉N₂O₃ 335.38 4-phenyl, acryloyl-linked benzodioxole None Not reported

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity

  • Aromatic Substitutions: The presence of electron-donating groups (e.g., methoxy in HBK17 ) or bulky tert-butyl groups (compound 16 in ) enhances receptor binding affinity. For example, the tert-butyl analog exhibits dual activity as a histamine H₃ receptor (H₃R) antagonist and monoamine oxidase B (MAO-B) inhibitor, making it a candidate for neurodegenerative disorders.
  • Benzodioxole vs. Benzisoxazole : Replacement of 1,3-benzodioxole with 6-fluoro-1,2-benzisoxazole (as in ) significantly improves analgesic potency (ED₅₀ = 5.2 mg/kg vs. propoxyphene ED₅₀ = 3.9 mg/kg). This suggests that heterocyclic modifications enhance CNS penetration and target engagement.
  • Counterion Impact : Salts with (Z)-but-2-enedioic acid or oxalic acid improve solubility compared to hydrochlorides, though HCl salts dominate in pharmacological studies due to stability .

Pharmacokinetic and Metabolic Profiles

  • Detection in Blood : 1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine has been identified in human blood, but its metabolic pathway remains uncharacterized . In contrast, analogs like HBK17 and HBK18 show predictable hepatic metabolism via O-demethylation and N-dealkylation .
  • Predicted LC-MS/MS Data: The target compound exhibits diagnostic fragments at m/z 340.18 (molecular ion) and 116.07 (maleate counterion), with collision cross-sections distinct from acryloyl derivatives like .

生物活性

The compound 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine; (Z)-but-2-enedioic acid is a derivative of piperazine that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.39 g/mol

The structure features a benzodioxole moiety which is known for its diverse biological activities. The piperazine ring is a common scaffold in many pharmacologically active compounds.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and enzymes. The benzodioxole group is known to enhance the affinity for serotonin receptors, while the piperazine component may influence dopaminergic pathways.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound likely acts as a serotonin reuptake inhibitor, similar to other piperazine derivatives.
  • Alpha-Amylase Inhibition : Recent studies suggest that derivatives of benzodioxole exhibit significant alpha-amylase inhibitory activity, which may have implications for diabetes management .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity and enzyme inhibition. For instance, derivatives tested against cancer cell lines showed promising results:

CompoundIC50 (µM)TargetReference
Compound IIa0.85α-Amylase
Compound IIc0.68α-Amylase
Compound IId26–65Cancer Cell Lines

These findings indicate that modifications in the structure can significantly alter biological efficacy.

In Vivo Studies

In vivo assessments using animal models have shown that certain benzodioxole derivatives can effectively lower blood glucose levels in diabetic mice. For example:

  • Compound IIc reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after administration in a streptozotocin-induced diabetic model .

Case Studies

A notable case study involved the synthesis and evaluation of various benzodioxole derivatives, which revealed their potential as antidiabetic agents due to their ability to inhibit α-amylase effectively. This study highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine?

  • Methodology : Multi-step synthesis typically involves coupling 1,3-benzodioxol-5-ol with a propyl linker followed by piperazine functionalization. Key steps include:

  • Step 1 : Alkylation of 1,3-benzodioxol-5-ol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in acetone).
  • Step 2 : Nucleophilic substitution of the intermediate with 4-phenylpiperazine in anhydrous ethanol under reflux .
    • Critical Parameters : Reaction time (72 hours for Step 2), solvent purity, and stoichiometric ratios to minimize byproducts like unsubstituted piperazine derivatives .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structure?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm, piperazine methylene signals at δ 2.5–3.2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.18 for the free base) .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis design?

  • Approach : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while information science tools optimize reaction conditions (e.g., solvent selection, temperature).
  • Case Study : ICReDD’s workflow integrates computed activation energies with experimental validation, reducing trial-and-error iterations by 40% for similar piperazine derivatives .

Q. What strategies address discrepancies between theoretical and experimental binding affinities in PDE inhibition studies?

  • Resolution Framework :

Re-evaluate Assay Conditions : Ensure AOAC SMPR 2014.011 compliance for PDE activity assays (e.g., substrate concentration, pH 7.4 buffer) .

Docking Refinement : Include solvation effects and flexible receptor models in molecular docking simulations to better align with IC₅₀ values .

Validate via Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to resolve conflicts between computational predictions and enzymatic assays .

Q. How can researchers optimize in vitro models to evaluate the compound’s bioactivity?

  • Model Design :

  • Cell Lines : Use HEK293 cells transfected with human PDE4B for target-specific inhibition studies.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with sildenafil as a positive control (IC₅₀ = 6.7 nM for PDE5A).
  • Data Validation : Cross-validate results with radiolabeled cAMP accumulation assays to confirm PDE inhibition .

Q. What approaches mitigate data contradictions in cross-study bioactivity comparisons?

  • Strategies :

  • Standardize Assay Protocols : Adopt AOAC SMPR guidelines for PDE assays to ensure inter-lab reproducibility .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variations across studies, accounting for differences in cell lines or compound batches .
  • Synthetic Controls : Include structurally analogous compounds (e.g., 1-(1,3-benzodioxol-5-ylmethyl)-4-pentan-3-ylpiperazine) to benchmark activity trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。